

2,5-Dibromophenol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Dibromophenol**

Cat. No.: **B1293422**

[Get Quote](#)

An In-depth Technical Guide to **2,5-Dibromophenol**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromophenol is a halogenated aromatic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring a phenolic hydroxyl group and two bromine atoms on the benzene ring, imparts versatile reactivity, making it a valuable intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.^{[1][2]} This document provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **2,5-Dibromophenol**, tailored for professionals in research and drug development.

Chemical Structure and Identification

2,5-Dibromophenol consists of a phenol molecule substituted with bromine atoms at the C2 and C5 positions relative to the hydroxyl group.^[3] This arrangement of substituents influences the molecule's electronic properties and reactivity.

The structural and identification details are summarized below.

Identifier	Value
IUPAC Name	2,5-dibromophenol ^[4]
Synonyms	Phenol, 2,5-dibromo-; 2,5-Dibromo-1-hydroxybenzene ^{[5][6]}
CAS Number	28165-52-8 ^[4]
Molecular Formula	C ₆ H ₄ Br ₂ O ^[4]
SMILES	C1=CC(=C(C=C1Br)O)Br ^[4]
InChI	InChI=1S/C6H4Br2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H ^[4]
InChIKey	GUXWVUVLXIJHQF-UHFFFAOYSA-N ^[4]

Physicochemical Properties

2,5-Dibromophenol is a solid at room temperature, appearing as a white to pale yellow powder.^[1] It exhibits limited solubility in water but is more soluble in organic solvents.^[1] It should be stored at room temperature under an inert atmosphere to ensure stability.^[7]

A summary of its key physicochemical properties is presented in the table below.

Property	Value
Molecular Weight	251.90 g/mol [4]
Exact Mass	251.86084 Da [4]
Monoisotopic Mass	249.86289 Da [4]
Appearance	White to pale yellow crystalline powder/solid [1]
Melting Point	73-74 °C
Boiling Point	244.6 ± 20.0 °C at 760 mmHg
Density	2.1 ± 0.1 g/cm ³
Topological Polar Surface Area	20.2 Å ² [4]
XLogP3	3.2 [6]
Solubility	Slightly soluble in water; very slightly soluble in chloroform and methanol [1]

Spectroscopic Analysis (Predicted)

While experimental spectra are not widely published, the structural features of **2,5-Dibromophenol** allow for the prediction of its key spectroscopic characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region and one signal for the hydroxyl proton.

- **Aromatic Protons (3H):** Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and would appear as distinct signals, likely between δ 6.8 and 7.5 ppm. The proton at C6 (ortho to -OH) would likely be a doublet, the proton at C4 (para to -OH) a doublet of doublets, and the proton at C3 (meta to -OH) a doublet.
- **Hydroxyl Proton (1H):** A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 4-7 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, as all carbon atoms in the aromatic ring are in chemically distinct environments.

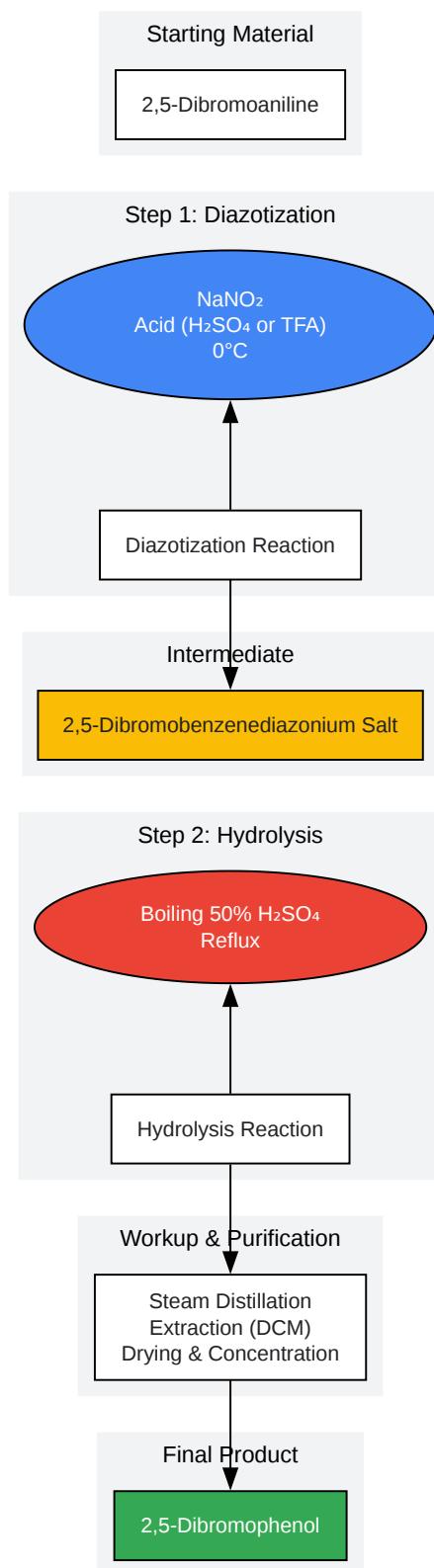
- C-O Carbon: The carbon atom attached to the hydroxyl group (C1) would be significantly deshielded, appearing in the δ 150-155 ppm range.
- C-Br Carbons: The carbons bonded to bromine (C2 and C5) would appear in the δ 110-120 ppm range.
- C-H Carbons: The remaining three carbons (C3, C4, C6) would resonate in the typical aromatic region of δ 115-135 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **2,5-Dibromophenol** would exhibit characteristic absorption bands corresponding to its functional groups.

- O-H Stretch: A strong, broad band in the region of 3200-3600 cm^{-1} due to the phenolic hydroxyl group.
- C-O Stretch: A strong band around 1200-1260 cm^{-1} .
- C=C Aromatic Stretch: Medium to weak bands in the 1450-1600 cm^{-1} region.
- C-H Aromatic Stretch: Peaks appearing above 3000 cm^{-1} .
- C-Br Stretch: Absorptions in the fingerprint region, typically between 500-650 cm^{-1} .

Mass Spectrometry (MS)


In electron ionization mass spectrometry (EI-MS), the spectrum would be characterized by a prominent molecular ion peak cluster. Due to the natural isotopic abundance of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), the molecular ion will appear as a triplet of peaks.

- $[\text{M}]^+$: A peak at m/z 250 (containing two ^{79}Br isotopes).

- $[M+2]^+$: A peak at m/z 252 (containing one ^{79}Br and one ^{81}Br), which would be the most intense peak in the cluster.
- $[M+4]^+$: A peak at m/z 254 (containing two ^{81}Br isotopes). The relative intensity ratio of these peaks would be approximately 1:2:1.

Synthesis of 2,5-Dibromophenol

2,5-Dibromophenol is commonly synthesized from 2,5-dibromoaniline via a diazotization-hydrolysis sequence. This two-step process is a standard method for converting an aromatic amine to a phenol.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,5-Dibromophenol** from 2,5-dibromoaniline.

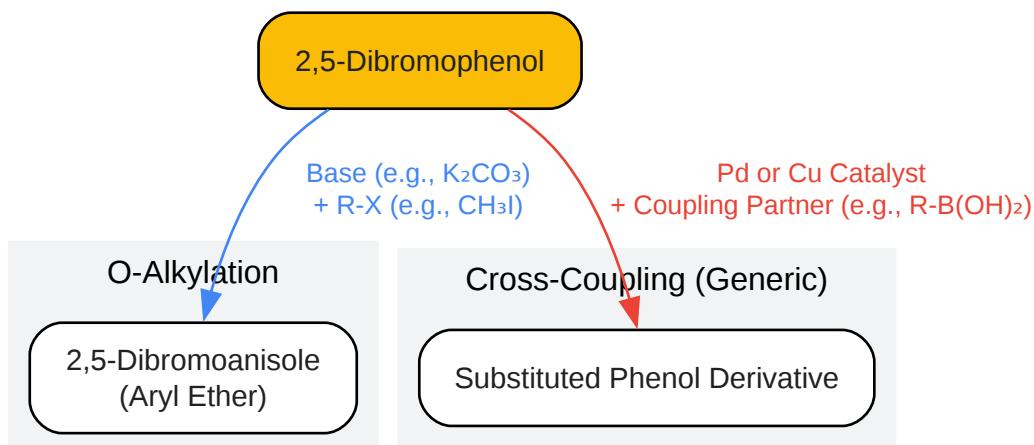
Experimental Protocol: Synthesis from 2,5-Dibromoaniline

This protocol provides a general methodology for the laboratory-scale synthesis of **2,5-Dibromophenol**.

Materials:

- 2,5-Dibromoaniline (55.8 mmol)
- Trifluoroacetic acid (TFA) (80 mL) or 75% Sulfuric Acid
- Sodium nitrite (NaNO_2) (65.2 mmol)
- 50% aqueous Sulfuric acid (H_2SO_4) (120 mL)
- Sodium sulfate (Na_2SO_4) (10 g)
- Dichloromethane (DCM)
- Ice bath
- Heating mantle and reflux condenser
- Steam distillation apparatus
- Separatory funnel

Procedure:


- **Diazotization:** In a suitable reaction vessel, dissolve 2,5-dibromoaniline (55.8 mmol) in trifluoroacetic acid (80 mL). Cool the solution to 0°C using an ice bath.[\[1\]](#)
- Slowly add sodium nitrite (65.2 mmol) in several portions to the cooled solution while maintaining the temperature at 0°C. Stir the mixture until the formation of the diazonium salt is complete.[\[1\]](#)

- Hydrolysis: In a separate flask equipped for reflux, prepare a boiling solution of 50% sulfuric acid (120 mL) containing sodium sulfate (10 g).[1]
- Slowly and carefully add the previously prepared diazonium salt solution to the boiling sulfuric acid solution.[1]
- Maintain the reaction mixture at reflux for approximately 1 hour to ensure complete hydrolysis.[1]
- Purification: Upon completion of the reaction, set up the apparatus for steam distillation. Steam distill the product from the reaction mixture.[1]
- Collect the distillate, which contains the crude **2,5-Dibromophenol**.
- Extract the distillate with dichloromethane (e.g., 2 x 200 mL).[1]
- Combine the organic layers and dry over anhydrous sodium sulfate.[1]
- Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield **2,5-Dibromophenol**, typically as a yellow solid.[1] The reported yield for this procedure is approximately 41%. [1] An alternative procedure reports a yield of 85%.

Chemical Reactivity and Applications

The synthetic utility of **2,5-Dibromophenol** arises from the reactivity of both the phenolic hydroxyl group and the C-Br bonds. This dual reactivity makes it a versatile building block for constructing diverse molecular architectures.[2]

- Reactions of the Hydroxyl Group: The phenolic proton is weakly acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can participate in reactions such as Williamson ether synthesis to form aryl ethers.[8]
- Reactions of the Bromine Substituents: The bromine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 and C5 positions, enabling the introduction of a wide array of functional groups.[2]

[Click to download full resolution via product page](#)

Caption: Key chemical reactivity pathways of **2,5-Dibromophenol**.

Safety and Handling

2,5-Dibromophenol is classified as a hazardous substance and must be handled with appropriate safety precautions.

- **Hazards:** It is toxic if swallowed (Acute Toxicity, Oral, Category 3).[4][6] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9]
- **Handling:** Always handle in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid formation of dust and aerosols.[9]
- **First Aid:**
 - **If Swallowed:** Rinse mouth and get emergency medical help immediately.[4]
 - **Skin Contact:** Wash off immediately with plenty of soap and water.[9]
 - **Eye Contact:** Rinse cautiously with water for several minutes.[9]
 - **Inhalation:** Move the person to fresh air.[9]

- Storage: Store in a tightly closed container in a dry, well-ventilated place.[9] Keep locked up or in an area accessible only to qualified personnel.[9]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-DIBROMOPHENOL | 28165-52-8 [chemicalbook.com]
- 2. nbinno.com [nbino.com]
- 3. 2,6-Dibromophenol(608-33-3) 13C NMR spectrum [chemicalbook.com]
- 4. 2,5-Dibromophenol | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CharChem. 2,5-Dibromophenol [easychem.org]
- 6. echemi.com [echemi.com]
- 7. 28165-52-8 | 2,5-Dibromophenol - Moldb [moldb.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [2,5-Dibromophenol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293422#2-5-dibromophenol-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com